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Technical Support Center: Oligonucleotide
Synthesis
Welcome to our technical support center. This resource is designed to assist researchers,

scientists, and drug development professionals in troubleshooting common issues encountered

during oligonucleotide synthesis, with a particular focus on challenges related to incomplete

capping when using bulky protecting groups.

Troubleshooting Guides
Issue: Low Yield of Full-Length Oligonucleotide and Presence of (n-1) Deletion Mutants

This is a common problem often attributed to incomplete capping of unreacted 5'-hydroxyl

groups during synthesis. When these groups are not successfully blocked, they can participate

in the subsequent coupling cycle, leading to the formation of oligonucleotides missing a

nucleotide (n-1 deletions). This issue is frequently exacerbated by the steric hindrance

introduced by bulky protecting groups, such as those used in RNA synthesis (e.g., 2'-O-tert-

butyldimethylsilyl (TBDMS)).

Initial Troubleshooting Steps
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Question: My final product is showing a high percentage of n-1 sequences. What should I

check first?

Answer:

Verify Reagent Quality and Preparation:

Capping Reagents: Ensure your capping reagents, typically acetic anhydride (Cap A) and

N-methylimidazole (Cap B), are fresh and anhydrous.[1][2] Old or improperly stored

reagents can lose their activity.

Activator Concentration: The concentration of the activator in Cap B (e.g., N-

methylimidazole) is critical. Lower concentrations can lead to reduced capping efficiency.

[1] For example, on an ABI 394 synthesizer, a 10% N-methylimidazole solution resulted in

89% capping efficiency, which increased to 97% with a 16% solution.[1]

Anhydrous Conditions: Moisture is detrimental to all steps of oligonucleotide synthesis,

including capping.[1] Ensure all solvents and reagents are strictly anhydrous.

Review Synthesizer Protocols:

Reagent Delivery: Check that the synthesizer is delivering the correct volumes of capping

reagents. Clogged lines or pump malfunctions can lead to insufficient reagent delivery.

Reaction Times: For syntheses involving bulky protecting groups, extending the capping

time may be necessary to overcome steric hindrance.

Advanced Troubleshooting for Bulky Protecting Groups
Question: I'm synthesizing an RNA oligonucleotide with 2'-O-TBDMS protecting groups and

experiencing significant capping failure. What advanced strategies can I employ?

Answer:

When dealing with bulky protecting groups that sterically hinder the capping reaction, several

advanced strategies can be implemented:

Optimize the Capping Protocol:
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Increase Reagent Delivery and Time: On synthesizers like the Expedite, increasing the

delivery of the Cap A/B mixture and extending the capping time can improve efficiency.[1]

A 50% increase in both delivery pulses and time interval is a good starting point.[1]

Implement a "Cap/Ox/Cap" Cycle: Some synthesizers utilize a cycle with a capping step,

followed by oxidation, and then a second capping step.[1][2] The second capping step

helps to thoroughly dry the support after the aqueous oxidation step, which can improve

the efficiency of the subsequent coupling reaction and, indirectly, the overall synthesis

fidelity.[1][2]

Consider Alternative Capping Reagents:

UniCap™ Phosphoramidite: This reagent offers a different mechanism for capping that

can be more efficient than traditional acetic anhydride, especially in cases of significant

coupling failure.[3] It has been shown to achieve capping efficiencies of nearly 99%.[3]

DMAP as an Activator: Using a 6.5% solution of 4-dimethylaminopyridine (DMAP) as the

activator in Cap B can increase capping efficiency to over 99% on an ABI 394 synthesizer.

[1] However, be aware of potential side reactions, such as the formation of a fluorescent

adduct with dG, although this is not always observed.[1]

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?

A1: The capping step is crucial for blocking any 5'-hydroxyl groups that did not react during the

coupling step.[2][4][5] This prevents them from participating in subsequent coupling cycles,

which would otherwise lead to the synthesis of oligonucleotides with internal deletions,

commonly known as (n-1) shortmers.[2][4][5]

Q2: How do bulky protecting groups affect capping efficiency?

A2: Bulky protecting groups, such as the 2'-O-TBDMS group used in RNA synthesis, can

create steric hindrance around the 5'-hydroxyl group. This makes it more difficult for the

capping reagents to access and react with the unreacted hydroxyls, leading to a decrease in

capping efficiency.
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Q3: Can I skip the capping step to save time and reagents?

A3: While it may be tempting, skipping the capping step is generally not recommended,

especially for the synthesis of long oligonucleotides.[1] Incomplete capping leads to the

accumulation of deletion mutants that are difficult to separate from the full-length product,

potentially compromising downstream applications.[1][3] However, in some specific high-

efficiency synthesis platforms, the capping step has been eliminated.[6]

Q4: How can I analyze the efficiency of my capping step?

A4: The most common methods for analyzing capping efficiency are High-Performance Liquid

Chromatography (HPLC) and Mass Spectrometry (MS).

RP-HPLC: Reversed-phase HPLC can be used to separate the full-length oligonucleotide

from shorter, capped sequences.[7] By comparing the peak areas, you can get a quantitative

measure of capping efficiency.

Mass Spectrometry: ESI-MS or MALDI-TOF MS can identify the molecular weights of the

products in your crude sample.[8] The presence of significant peaks corresponding to (n-1)

species is a direct indication of capping failure.

Q5: What is the difference between Cap A and Cap B?

A5: In a standard capping protocol, "Cap A" is typically a solution of acetic anhydride in a

solvent like tetrahydrofuran (THF). "Cap B" contains a catalyst, most commonly N-

methylimidazole (NMI), in THF with a weak organic base like pyridine or lutidine.[3][4] The two

solutions are mixed just before delivery to the synthesis column.

Data Presentation
Table 1: Comparison of Capping Efficiencies with Different Reagents

This table summarizes the capping efficiencies of various capping reagents under conditions of

complete coupling failure, providing a direct comparison of their effectiveness.
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Capping Reagent
(Cap B)

Concentration Synthesizer Capping Efficiency

N-Methylimidazole

(MeIm)
10% Expedite 8909 90%

N-Methylimidazole

(MeIm)
10% ABI 394 89%

N-Methylimidazole

(MeIm)
16% ABI 394 97%

4-

Dimethylaminopyridin

e (DMAP)

6.5% ABI 394 >99%

UniCap™

Phosphoramidite
Standard ABI/Expedite ~99%

Data sourced from Glen Research reports.[1][3]

Experimental Protocols
Protocol 1: Analysis of Capping Failure by Reversed-
Phase HPLC (RP-HPLC)
Objective: To quantify the percentage of full-length oligonucleotide versus capped failure

sequences.

Methodology:

Sample Preparation:

Cleave the synthesized oligonucleotide from the solid support and deprotect it using your

standard protocol.

Lyophilize the crude oligonucleotide to dryness.
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Resuspend the sample in a suitable buffer, such as 0.1 M triethylammonium acetate

(TEAA), pH 7.0.

HPLC Conditions:

Column: A C18 reversed-phase column suitable for oligonucleotide analysis.

Mobile Phase A: 0.1 M TEAA in water.

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage

over a set time (e.g., 5% to 65% B over 30 minutes). The exact gradient will depend on the

length and sequence of the oligonucleotide.

Flow Rate: Typically 1 mL/min.

Detection: UV absorbance at 260 nm.

Data Analysis:

Integrate the peak areas of the full-length product and any significant preceding peaks that

correspond to (n-1) or other truncated sequences.

Calculate the capping efficiency as: (Area of Full-Length Peak / Total Area of All Product

Peaks) x 100%.

Protocol 2: Implementation of UniCap™
Phosphoramidite Capping on an ABI Synthesizer
Objective: To replace the standard acetic anhydride capping with the more efficient UniCap™

Phosphoramidite capping.

Methodology:

Reagent Preparation:
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Dilute the UniCap™ Phosphoramidite to the standard phosphoramidite concentration

using anhydrous acetonitrile.

Place the vial in an auxiliary amidite position on the synthesizer (e.g., position 5).

Cycle Modification:

Access the synthesis cycle programming on your ABI instrument.

After the standard coupling step for the current base, add a second coupling step.

In this new step, modify the function from "Base + Activator to Column" to "Position 5 +

Activator to Column". This will deliver the UniCap™ Phosphoramidite and activator to the

synthesis column.

The standard capping steps with acetic anhydride and NMI can be removed from the

cycle.

Synthesis:

Run the synthesis with the modified cycle. The UniCap™ will react with any unreacted 5'-

hydroxyl groups, effectively capping them.

Visualizations
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Standard Synthesis Cycle

1. Deblocking
(DMT Removal)

2. Coupling
(Add Next Base)

Free 5'-OH
3. Capping

(Block Failures)
Unreacted 5'-OH

4. Oxidation
(Stabilize Linkage)

Repeat for
Next Base

Unreacted 5'-OH on Oligo Acetic Anhydride

Activated
Acetylating Agent

Capped Oligo (Acetylated 5'-OH) Acetic Acid

 reacts with

N-Methylimidazole
(Catalyst)

activates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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